molecular formula C8H11N3 B1468499 [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1342214-82-7

[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1468499
CAS No.: 1342214-82-7
M. Wt: 149.19 g/mol
InChI Key: MTDPJPMGWMHHDS-UHFFFAOYSA-N
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Description

[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a but-2-yn-1-yl substituent at the 1-position and a methanamine group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira cross-coupling reactions followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the alkyne group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Oxidized derivatives of the alkyne group.

    Reduction Products: Alkenes or alkanes.

    Substitution Products: Compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness:

    Unique Substituents: The presence of the but-2-yn-1-yl and methanamine groups makes [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine unique compared to other pyrazole derivatives.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

IUPAC Name

(1-but-2-ynylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-3-4-11-7-8(5-9)6-10-11/h6-7H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDPJPMGWMHHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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